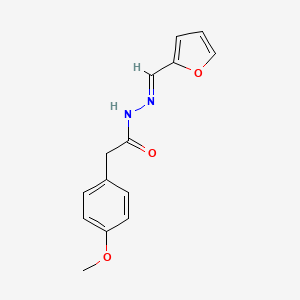![molecular formula C16H18ClN3OS2 B5509189 (1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)
(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of molecules that typically exhibit complex bicyclic structures incorporating nitrogen, sulfur, and chlorine atoms. These structures are of interest in the field of organic chemistry for their unique physical and chemical properties, which can lead to various applications in materials science, pharmaceuticals, and catalysis.
Synthesis Analysis
The synthesis of complex bicyclic compounds often involves multi-step reactions, including Mannich reactions, cyclization, and condensation reactions. These processes are designed to construct the bicyclic skeleton and introduce functional groups at specific positions on the ring systems. For example, compounds similar to the one might be synthesized through reactions involving key intermediates such as thiazolidine and diazepinethiones, followed by specific functionalization steps to introduce chloro, thienyl, and thiazolyl groups (Beagley et al., 1993; Herak et al., 1983).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like NMR spectroscopy and X-ray crystallography. These methods allow for the determination of the absolute configuration, stereochemistry, and conformation of the molecule, revealing details such as the cis/trans orientation of substituents and the chair or boat conformations of the bicyclic rings (Bailey et al., 1984; Garrison et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been conducted on the synthesis of related bicyclic and tricyclic compounds, providing insights into methodologies that could be applicable to the synthesis and study of the mentioned compound. For example, Vijayakumar and Sundaravadivelu (2005) discuss the synthesis and NMR data of tetraaryl diazabicyclononanes, which are structurally related, indicating a methodological approach to studying such compounds (Vijayakumar & Sundaravadivelu, 2005).
Pharmacological and Biological Activities
There's significant interest in the biological activities of bicyclic compounds, especially those targeting sigma receptors and showing potential as antitumor agents. Geiger et al.
(2007) synthesized and investigated the cytotoxic activity of bicyclic sigma receptor ligands, highlighting their potential in inhibiting cell growth of human tumor cell lines. This suggests that compounds with similar bicyclic structures might have significant therapeutic potential in oncology (Geiger et al., 2007).
Antioxidant Activity
Research on derivatives of related bicyclic compounds has shown potential antioxidant activities, suggesting that exploring the antioxidant properties of similar structures could be valuable. For instance, Gaffer et al. (2017) evaluated thiazolyl–pyrazolone derivatives for their antioxidant activity, indicating a possible area of application for the chemical compound (Gaffer et al., 2017).
Structural and Conformational Studies
The structural and conformational aspects of bicyclic compounds, including those related to the chemical compound in discussion, have been extensively studied to understand their physical and chemical properties. For example, Eremeev et al. (1985) discussed the reaction products and structures derived from reactions involving thiazolidine and thiazine carboxylic acid esters, providing a basis for understanding the structural nuances of similar compounds (Eremeev et al., 1985).
Propiedades
IUPAC Name |
(1S,5R)-3-[(5-chlorothiophen-2-yl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS2/c17-15-4-3-14(23-15)8-19-5-11-1-2-13(7-19)20(16(11)21)6-12-9-22-10-18-12/h3-4,9-11,13H,1-2,5-8H2/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDOAOUOBFOMCW-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CSC=N3)CC4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CSC=N3)CC4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)
![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)

![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)
![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)
![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)

![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)
![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)
![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)
![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)
![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)